4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
Overview
Description
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is a useful research compound. Its molecular formula is C38H28N2 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl and its derivatives are extensively used in the development of Organic Light Emitting Diodes (OLEDs). These compounds exhibit excellent thermal stability, making them suitable for OLED applications. Hasan et al. (2017) reported a novel carbazole dendrimer that shows promising properties for solution-processable multilayer red, green, and blue phosphorescent OLEDs (Hasan et al., 2017). Similarly, Hoffmann et al. (2011) investigated carbazole-based materials for their use in OLEDs, emphasizing the importance of high energy of the first triplet excited state for such materials (Hoffmann et al., 2011).
Photophysical Properties
The photophysical properties of carbazole derivatives are a significant area of research. Damit et al. (2017) synthesized a series of carbazole–thiophene oligomers, exhibiting a gradual red shift in their absorption and emission spectra, thus indicating potential applications in optoelectronics (Damit et al., 2017). Castellanos et al. (2008) described the synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical, highlighting its luminescent properties covering the red spectral band (Castellanos et al., 2008).
Electroluminescent Properties
The electroluminescent properties of carbazole derivatives are crucial for their application in OLEDs and other light-emitting devices. Shi et al. (2014) synthesized a novel carbazole derivative containing dimesitylboron units, demonstrating excellent thermal and electrochemical stability, aggregation-induced emission properties, and good electroluminescent performances (Shi et al., 2014).
Applications in Molecular Electronics
Carbazole derivatives also find applications in molecular electronics. Kovalev et al. (2015) synthesized model compounds for polychlorobiphenyl congeners and used them for the in situ generation of arynes, followed by reaction with carbazole to prepare bis(carbazolyl)biphenyls as components for molecular electronics and OLED devices (Kovalev et al., 2015).
Porous Organic Polymers
Carbazole-bearing porous organic polymers have been developed for efficient iodine capture, highlighting their potential in addressing environmental issues. Xiong et al. (2019) prepared carbazole-based porous organic polymers with high surface areas and unique mulberry-like morphology, demonstrating ultrahigh iodine vapor adsorption performance (Xiong et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is the active layer in organic photovoltaics (OPVs) devices . It is used as a hole transport material and can also be utilized as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices .
Mode of Action
CBP interacts with its targets by providing a suitable matrix for efficient energy transfer from dopant molecules .
Biochemical Pathways
The biochemical pathways affected by CBP are primarily related to the energy transfer processes in OLEDs . The compound’s semiconducting properties allow it to be used as a charge transport material in Organic Field-Effect Transistors (OFETs) .
Result of Action
The result of CBP’s action is the generation of light from both singlet and triplet states in phosphorescent OLEDs . This allows the internal quantum efficiency of these devices to reach nearly 100% .
Action Environment
The action, efficacy, and stability of CBP can be influenced by various environmental factors. For instance, the compound’s performance can be affected by the phase (gas or condensed) it is in . Additionally, the compound’s absorption spectra and excitation energies can be influenced by the structural changes in the material, which can result from the molecular packing in the material .
Future Directions
Properties
IUPAC Name |
9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJKAYZIMMJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621608 | |
Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120260-01-7, 604785-54-8 | |
Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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